Chlorodi(1-naphthyl)phosphine
Overview
Description
Chlorodi(1-naphthyl)phosphine is an organophosphorus compound with the molecular formula C20H14ClP and a molecular weight of 320.76 g/mol . This compound is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two 1-naphthyl groups. It is commonly used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodi(1-naphthyl)phosphine can be synthesized through the reaction of chlorophosphines with organometallic reagents. One common method involves the reaction of chlorophosphine with 1-naphthylmagnesium bromide (Grignard reagent) under an inert atmosphere . The reaction typically proceeds as follows:
ClP+2C10H7MgBr→ClP(C10H7)2+2MgBrCl
Industrial Production Methods: This includes ensuring the reaction conditions are optimized for larger volumes and maintaining stringent control over the reaction environment to prevent contamination and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorodi(1-naphthyl)phosphine primarily undergoes substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as alkoxides, amines, or thiolates. The reaction conditions often require an inert atmosphere and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Yield various phosphine derivatives depending on the nucleophile used.
Oxidation Reactions: Produce phosphine oxides.
Reduction Reactions: Result in the formation of phosphine hydrides.
Scientific Research Applications
Chlorodi(1-naphthyl)phosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in the formation of metal-phosphine complexes that are crucial in various catalytic processes.
Biology: Employed in the study of protein-phosphine interactions, which are important for understanding protein folding and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active phosphine derivatives.
Mechanism of Action
The mechanism of action of Chlorodi(1-naphthyl)phosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparison with Similar Compounds
Triphenylphosphine (PPh3): A widely used phosphine ligand in catalysis.
Tris(1-naphthyl)phosphine: Similar to Chlorodi(1-naphthyl)phosphine but with three 1-naphthyl groups instead of two.
Chlorodiphenylphosphine (ClPPh2): Another chlorophosphine with two phenyl groups instead of naphthyl groups.
Uniqueness: this compound is unique due to the presence of the naphthyl groups, which provide steric hindrance and electronic effects that can influence the reactivity and stability of the resulting metal complexes. This makes it particularly useful in catalytic applications where such properties are desirable .
Properties
IUPAC Name |
chloro(dinaphthalen-1-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRMSAAMUUNWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595739 | |
Record name | Dinaphthalen-1-ylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36042-99-6 | |
Record name | Dinaphthalen-1-ylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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